

2-Bromohexa-1,5-dien-3-ol molecular structure and formula

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Compound of Interest

Compound Name: 2-Bromohexa-1,5-dien-3-OL

Cat. No.: B15430439

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An In-depth Technical Guide to 2-Bromohexa-1,5-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of **2-Bromohexa-1,5-dien-3-ol**. Due to the limited availability of publicly accessible experimental data, this document primarily relies on computed properties from established chemical databases.

Molecular Structure and Formula

2-Bromohexa-1,5-dien-3-ol is a brominated unsaturated alcohol. Its chemical structure is characterized by a six-carbon hexane backbone with two double bonds, a bromine atom, and a hydroxyl group.

Molecular Formula: C₆H₉BrO[1]

IUPAC Name: **2-bromohexa-1,5-dien-3-ol**[1]

SMILES String: C=CCC(C(=C)Br)O[1]

The structure of **2-Bromohexa-1,5-dien-3-ol** is visualized in the following diagram:



Caption: Molecular structure of 2-Bromohexa-1,5-dien-3-ol.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-Bromohexa-1,5-dien-3-ol**. Experimental data for properties such as boiling and melting points are not readily available in the public domain.

Property	Value	Source
Molecular Weight	177.04 g/mol	PubChem[1]
XLogP3-AA	1.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	175.98368 Da	PubChem[1]
Monoisotopic Mass	175.98368 Da	PubChem[1]
Topological Polar Surface Area	20.2 Ų	PubChem[1]
Heavy Atom Count	8	PubChem[1]
Complexity	98.7	PubChem[1]

Experimental Protocols

Detailed and reproducible experimental protocols for the synthesis and characterization of **2-Bromohexa-1,5-dien-3-ol** are not widely available in publicly accessible scientific literature. A reference in the SpectraBase database to the journal European Journal of Organic Chemistry, 2013, page 6584, suggests a potential source for the synthesis of a stereoisomer, [S,(E)]-1-Bromohexa-1,5-dien-3-ol. However, the specific methodologies from this publication could not be accessed for inclusion in this guide.



For general guidance, the synthesis of structurally related compounds, such as 1,5-hexadien-3-ol, often involves the Grignard reaction between an appropriate alkenyl magnesium halide and an α,β -unsaturated aldehyde. Subsequent bromination would be required to introduce the bromine atom at the second position.

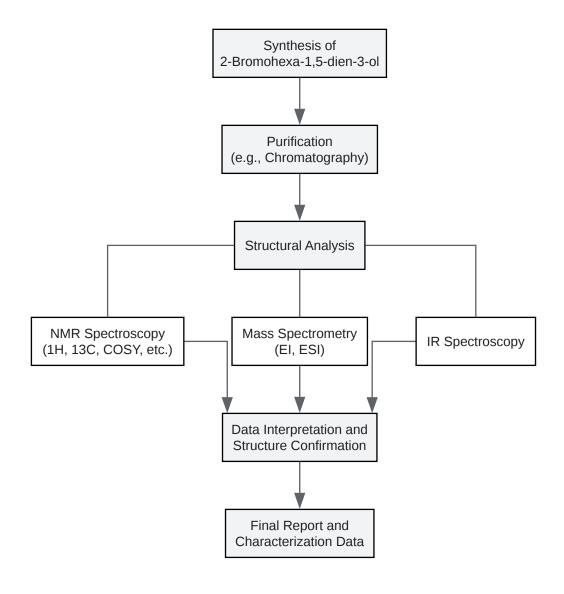
Characterization of **2-Bromohexa-1,5-dien-3-ol** would typically involve a combination of the following standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon skeleton, the positions of the double bonds, the hydroxyl group, and the bromine atom, as well as to determine the stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, notably the O-H stretch of the alcohol and the C=C stretches of the alkene groups.
- Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, which would help to confirm the overall structure and elemental composition.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a novel synthesized compound like **2-Bromohexa-1,5-dien-3-ol**.





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Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Conclusion

2-Bromohexa-1,5-dien-3-ol is a molecule with a defined structure and computed properties. However, a notable gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and characterization. Researchers interested in this compound are encouraged to consult specialized chemical synthesis journals and databases for more in-depth experimental procedures. The information provided in this guide serves as a foundational reference for professionals in the fields of chemical research and drug development.



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References

- 1. researchgate.net [researchgate.net]
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